5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S830244
CAS No.
1198097-37-8
M.F
C17H28N2OSi
M. Wt
304.509
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]p...

CAS Number

1198097-37-8

Product Name

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

(5-methoxypyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane

Molecular Formula

C17H28N2OSi

Molecular Weight

304.509

InChI

InChI=1S/C17H28N2OSi/c1-12(2)21(13(3)4,14(5)6)19-9-8-15-10-16(20-7)11-18-17(15)19/h8-14H,1-7H3

InChI Key

LVZHYRFQHFARDO-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)OC

Synonyms

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • Chemical synthesis

    While there is no scientific literature readily available on the synthesis of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, commercial vendors sell the compound, suggesting established methods for its production [].

  • Structural analogue

    Compounds with similar structures, such as 5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine, have been studied for their potential biological activities. However, there is no direct mention of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine possessing similar properties [].

  • Future research potential

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound characterized by a pyrrolo[2,3-b]pyridine core substituted with a methoxy group and a triisopropylsilyl group. Its molecular formula is C17H28N2OSiC_{17}H_{28}N_{2}OSi and it has a CAS number of 1198097-37-8 . The presence of the triisopropylsilyl group enhances the compound's steric bulk and lipophilicity, which can influence its reactivity and biological interactions.

  • Oxidation: The methoxy group may be oxidized to form a methoxy-substituted pyrrolo[2,3-b]pyridine oxide.
  • Reduction: This compound can be reduced to generate a dihydropyrrolo[2,3-b]pyridine derivative.
  • Substitution: The triisopropylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions are critical for modifying the compound for various applications in synthetic chemistry.

Research indicates that 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine may exhibit significant biological activities. Preliminary studies suggest that it interacts with specific molecular targets such as enzymes and receptors, potentially influencing signal transduction pathways and cellular processes. The unique structure of the compound, particularly the methoxy and triisopropylsilyl groups, may enhance its binding affinity and specificity.

The synthesis of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the Methoxy Group: This can be accomplished via nucleophilic substitution using methanol or other methoxy-containing reagents.
  • Attachment of the Triisopropylsilyl Group: This step is usually performed through silylation using triisopropylsilyl chloride in the presence of a base like imidazole or pyridine .

These methods allow for the efficient production of this compound for further research and application.

5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine has diverse applications in various fields:

  • Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic reactions.
  • Biology: The compound is investigated for potential biological activities, including interactions with enzymes and receptors.
  • Medicine: Ongoing research aims to explore its therapeutic potential for various diseases.
  • Industry: It is utilized in developing new materials and as a precursor in synthesizing specialty chemicals .

The interactions of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine with biological targets are under investigation. Studies focus on its binding affinities to specific enzymes and receptors, which could elucidate its mechanism of action. Understanding these interactions is crucial for assessing its potential therapeutic applications and biological effects.

Several compounds share structural similarities with 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine:

  • 5-Methoxy-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Methoxy-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridine
  • 5-Methoxy-1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

The uniqueness of 5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine lies in its bulky triisopropylsilyl group. This feature significantly influences its chemical reactivity and biological activity compared to similar compounds. The steric hindrance provided by the triisopropylsilyl group can affect how the compound interacts with biological targets and undergoes

Wikipedia

5-Methoxy-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine

Dates

Modify: 2023-08-15

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